Ethyl 2-(4-amino-5-methyl-1h-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely, but often include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
- Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(4-amino-5-ethyl-1H-pyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the methyl group at the 5-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to its analogs .
Biological Activity
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its versatility in medicinal applications. The presence of an amino group at the 4-position and an ethyl acetate moiety contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes involved in key biochemical pathways, affecting cellular metabolism and growth.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
Anticancer Activity
Studies have shown that compounds containing pyrazole moieties exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : this compound demonstrated significant inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with mean growth percentage values of 54.25% and 38.44%, respectively .
- Selectivity : Importantly, the compound showed minimal toxicity to normal fibroblasts, indicating a favorable selectivity profile .
Anti-inflammatory Activity
Research indicates that similar pyrazole derivatives possess anti-inflammatory properties. For example:
- Inhibition of NF-kB/AP-1 Activity : Compounds related to this compound exhibited dose-dependent inhibition of LPS-induced NF-kB/AP-1 reporter activity, suggesting potential for treating inflammatory conditions .
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives may also exhibit antimicrobial properties:
- Broad-spectrum Efficacy : Some derivatives have shown effectiveness against various bacterial and fungal strains, although specific data on this compound is limited.
Synthesis and Pharmacological Evaluation
Research has focused on synthesizing this compound through cyclocondensation reactions involving hydrazines. This synthetic route allows for modifications that enhance biological activity.
Comparative Analysis with Related Compounds
A comparative analysis was conducted with structurally similar compounds to evaluate biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | Lacks amino group | Affects reactivity |
Ethyl 4-amino-3-methyl-1H-pyrazole | Different pyrazole structure | Varies in biological profile |
This table highlights how structural variations impact the biological activity of related compounds.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-(4-amino-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5,9H2,1-2H3 |
InChI Key |
LYUKGPVIDDWDBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)N)C |
Origin of Product |
United States |
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